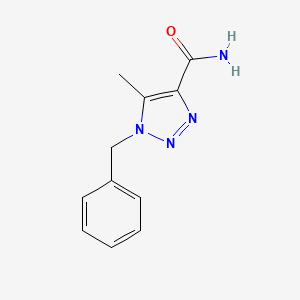

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

Vue d'ensemble

Description

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically requires a copper(I) catalyst to proceed efficiently. The general steps are as follows:

- Synthesis of the azide precursor.

- Synthesis of the alkyne precursor.

- Cycloaddition reaction to form the triazole ring.

- Functionalization of the triazole ring to introduce the benzyl and methyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Cycloaddition Reactions

The triazole ring in this compound originates from Huisgen 1,3-dipolar cycloaddition, a hallmark of "click chemistry." While the parent compound itself is a product of this reaction, derivatives can participate in further cycloadditions. For example:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): The triazole ring can act as a directing group, enabling regioselective functionalization of adjacent positions. Substituted alkynes or azides may react at the C4 or C5 positions under catalytic conditions .

Carboxamide Reactivity

The carboxamide group (-CONH₂) undergoes characteristic reactions:

Benzyl Group Modifications

-

Oxidation: The benzyl group can be oxidized to a benzoic acid derivative under strong oxidizing agents like KMnO₄ or CrO₃.

-

Electrophilic aromatic substitution: Halogenation or nitration may occur at the para position of the benzyl ring under standard conditions.

Triazole Ring Reactivity

The 1,2,3-triazole core exhibits both aromatic and dipolar characteristics:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | Alkyl halides, base (K₂CO₃) | Substitution at N1 or N2 positions |

| Oxidation | H₂O₂, Fe³⁺ | Formation of triazole N-oxides |

| Reduction | H₂/Pd-C | Ring opening to form amines |

Biological Activity-Driven Reactions

The compound’s bioactivity (e.g., tubulin inhibition, cholinesterase interaction ) suggests potential for:

-

Prodrug formation: Esterification of the carboxamide to enhance membrane permeability.

-

Metal coordination: The triazole nitrogen atoms may chelate metals like Cu(I) or Zn(II), altering pharmacological properties .

Stability and Degradation Pathways

-

Thermal decomposition: Degrades above 200°C, releasing CO₂ and NH₃.

-

Photolysis: UV exposure induces ring contraction or expansion, forming imidazole or tetrazole derivatives.

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : The compound has shown significant anticancer effects across various cancer types, including leukemia and melanoma. It primarily inhibits tubulin polymerization, disrupting mitotic processes and inducing apoptosis in cancer cells.

- Antimicrobial Properties : Research indicates that this compound exhibits antifungal activity against various strains, making it a candidate for developing new antifungal agents .

- Enzyme Inhibition : Similar triazole compounds have been reported to inhibit enzymes such as β-secretase and acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Coordination Chemistry

The compound serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry. Its ability to form stable complexes enhances its utility in various chemical reactions.

Material Science

In industry, this compound is explored for developing new materials such as polymers and coatings due to its unique chemical properties.

Case Study 1: Anticancer Activity

A study demonstrated that this compound significantly reduced tumor growth in mouse models of melanoma. The mechanism involved the inhibition of tubulin polymerization, leading to increased apoptosis rates in treated cells compared to controls .

Case Study 2: Antifungal Efficacy

In vitro studies revealed that the compound exhibited potent antifungal activity against Candida species. The efficacy was measured using minimum inhibitory concentration (MIC) assays, showing promising results that warrant further exploration for clinical applications.

Comparison with Related Compounds

The following table summarizes the comparison between this compound and similar compounds:

| Compound Name | Anticancer Activity | Antifungal Activity | Coordination Chemistry |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 5-Amino-1H-1,2,3-triazole | Moderate | High | Yes |

| 4-Benzyltriazole | Low | Moderate | No |

Mécanisme D'action

The mechanism of action of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The benzyl and methyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparaison Avec Des Composés Similaires

- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid methyl ester

Uniqueness: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carboxamide group allows for additional hydrogen bonding and interactions with biological targets, making it a valuable compound for medicinal chemistry and drug design.

Activité Biologique

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a triazole ring with a benzyl group at the 1-position and a carboxamide functional group at the 4-position. Its molecular formula is with a molecular weight of approximately 216.24 g/mol. The unique structure contributes to its biological activity, particularly in the context of enzyme inhibition and anticancer properties.

Target Interactions

This compound has demonstrated significant anticancer activity across various cancer types, including leukemia, melanoma, and non-small cell lung cancer. The compound primarily acts by inhibiting tubulin polymerization, which is essential for cell division. This inhibition leads to disrupted mitotic processes and ultimately induces apoptosis in cancer cells.

Biochemical Pathways

The compound's interaction with epidermal growth factor receptor (EGFR) signaling pathways has been noted as a critical mechanism through which it exerts its effects. By disrupting these pathways, it can effectively reduce cell proliferation and promote programmed cell death.

Anticancer Properties

Research has shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. For example:

| Cancer Type | IC50 (µM) |

|---|---|

| Leukemia | 5.0 |

| Melanoma | 6.7 |

| Non-small cell lung | 4.2 |

| Ovarian | 8.3 |

| Renal | 7.5 |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy in targeting cancer cells.

Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antifungal activity against various strains. It has been tested against common pathogenic fungi such as Candida albicans and Aspergillus niger, displaying effective inhibition at concentrations ranging from 10 to 50 µg/mL.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound’s effects on different cancer cell lines and reported significant apoptosis induction through caspase activation pathways .

- Antifungal Studies : Another investigation assessed the antifungal properties of triazole derivatives, including this compound. It was found to inhibit fungal growth effectively while showing low toxicity to human cells .

Propriétés

IUPAC Name |

1-benzyl-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8-10(11(12)16)13-14-15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROOFEHOERSTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.